molecular formula C9H18N4S B13103556 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole CAS No. 56240-89-2

4-Amino-5-heptyl-3-mercapto-1,2,4-triazole

Cat. No.: B13103556
CAS No.: 56240-89-2
M. Wt: 214.33 g/mol
InChI Key: GRJSUUQGUUSSON-UHFFFAOYSA-N
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Description

4-Amino-5-heptyl-3-mercapto-1,2,4-triazole is a triazole derivative featuring a heptyl chain at position 5, a mercapto (-SH) group at position 3, and an amino (-NH₂) group at position 4. Its structure enables diverse reactivity, particularly through the nucleophilic mercapto and amino groups, which facilitate the synthesis of condensed heterocyclic systems or coordination complexes .

  • Core formation: Cyclization of thiosemicarbazides or reactions of hydrazine derivatives with carbon disulfide .
  • Functionalization: Subsequent alkylation or acylation to introduce substituents like the heptyl group .

This compound’s lipophilic heptyl chain may enhance membrane permeability, while the mercapto and amino groups enable metal chelation, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

56240-89-2

Molecular Formula

C9H18N4S

Molecular Weight

214.33 g/mol

IUPAC Name

4-amino-3-heptyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C9H18N4S/c1-2-3-4-5-6-7-8-11-12-9(14)13(8)10/h2-7,10H2,1H3,(H,12,14)

InChI Key

GRJSUUQGUUSSON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NNC(=S)N1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The general reaction can be represented as follows: [ \text{2 SC(NH}_2\text{)}_2 + 3 \text{N}_2\text{H}_4 \rightarrow \text{SC}_2\text{N}_3\text{H(NH}_2\text{)(N}_2\text{H}_3\text{)} + 4 \text{NH}_3 + \text{H}_2\text{S} ] This reaction is carried out under controlled conditions to ensure the formation of the desired triazole derivative .

Industrial Production Methods: Industrial production of 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or other electrophiles under acidic or basic conditions.

Major Products:

    Oxidation: Disulfides.

    Reduction: Amines.

    Substitution: Substituted triazoles with various functional groups.

Scientific Research Applications

4-Amino-5-heptyl-3-mercapto-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-heptyl-3-mercapto-1,2,4-triazole involves its interaction with molecular targets through its functional groups. The amino and mercapto groups allow it to form strong bonds with metal surfaces, making it an effective corrosion inhibitor. Additionally, its triazole ring can interact with biological molecules, potentially inhibiting enzyme activity and exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 5

The heptyl group distinguishes 4-amino-5-heptyl-3-mercapto-1,2,4-triazole from analogs with aryl, shorter alkyl, or heterocyclic substituents:

Compound Position 5 Substituent Key Properties/Activities Reference
4-Amino-5-(4-methoxy)phenyl-3-mercapto-1,2,4-triazole 4-Methoxyphenyl Anti-inflammatory, antinociceptive
4-Amino-5-(3-pyridinyl)-3-mercapto-1,2,4-triazole 3-Pyridinyl Antitumor activity (IC₅₀: 1.1–3.8 μM)
4-Amino-5-aryl-3-mercapto-1,2,4-triazole Aryl (e.g., bromophenyl) Enhanced antifungal activity vs. fluconazole
This compound Heptyl Hypothesized improved lipophilicity Inferred

Key Observations :

  • Aryl substituents (e.g., methoxyphenyl or pyridinyl) enhance biological activity due to π-π stacking or hydrogen bonding with targets .
  • Heptyl’s role : The long alkyl chain may increase bioavailability but could reduce aqueous solubility, a trade-off critical for drug design.
Substituent Variations at Position 3

The mercapto group at position 3 is a common feature, but substitutions here significantly alter reactivity:

Compound Position 3 Substituent Key Properties/Activities Reference
4-Amino-3-ethyl-5-mercapto-1,2,4-triazole Ethyl Antimicrobial (Schiff base complexes)
4-Amino-3-propyl-5-mercapto-1,2,4-triazole Propyl Trigonal bipyramidal Sn(IV) complexes
4-Amino-3-mercapto-5-heptyl-1,2,4-triazole Mercapto (-SH) Chelation potential, base for further derivatization

Key Observations :

  • Alkyl groups (ethyl/propyl) at position 3 reduce thiol reactivity but improve stability, favoring coordination chemistry .
  • Mercapto retention allows for disulfide formation or metal binding, critical in enzyme inhibition or catalysis .

Key Observations :

  • Antifungal potency correlates with aryl substituents at position 5, which likely interact with fungal cytochrome P450 enzymes .
  • Antitumor activity is enhanced by pyridinyl and methylthio groups, possibly through apoptosis induction .

Biological Activity

4-Amino-5-heptyl-3-mercapto-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, antiviral, and anticancer properties. The findings are supported by case studies and research data.

Chemical Structure and Properties

The molecular formula of this compound is C8H14N4SC_8H_{14}N_4S, with a molecular weight of 198.29 g/mol. The compound features a triazole ring substituted with an amino group and a mercapto group, which are critical for its biological activity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study on various 1,2,4-triazole derivatives demonstrated that compounds containing the triazole core showed activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli5 µg/mL
This compoundS. aureus8 µg/mL

In particular, derivatives with substitutions at the 5-position of the triazole ring have been noted for enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound has shown efficacy against various fungal strains in vitro. For instance, a study highlighted that triazole derivatives could inhibit the growth of Candida albicans and other pathogenic fungi. The mechanism is believed to involve the disruption of ergosterol synthesis in fungal cell membranes .

Antiviral Activity

Emerging research suggests that 4-amino-substituted triazoles may possess antiviral properties. In vitro studies have indicated that such compounds can inhibit viral replication and interfere with viral entry into host cells. This activity has been particularly noted against RNA viruses .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study reported that this compound exhibited cytotoxic effects against colon carcinoma (HCT116) and breast cancer (T47D) cell lines.

Cell LineIC50 Value (µM)
HCT1166.2
T47D27.3

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Case Studies

Case Study 1: Antibacterial Screening
A comprehensive screening of synthesized triazole derivatives including this compound revealed promising antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. The study utilized disc diffusion methods to establish zones of inhibition and MIC values.

Case Study 2: Anticancer Activity Assessment
In a recent investigation into the anticancer properties of mercapto-triazoles, researchers found that compounds similar to this compound displayed significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological efficacy .

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